molecular formula C18H15NO3 B122331 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone CAS No. 112281-28-4

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone

Cat. No.: B122331
CAS No.: 112281-28-4
M. Wt: 293.3 g/mol
InChI Key: IHJYYLJZVBVLEK-UHFFFAOYSA-N
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Description

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone (CAS: 173140-90-4) is a quinolinone derivative characterized by an oxirane (epoxide) substituent at position 5 and a benzyloxy group at position 6. Its molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol . The compound is structurally notable for its epoxide moiety, which confers reactivity for nucleophilic ring-opening reactions, making it valuable in synthetic chemistry and drug development. For instance, it serves as a key intermediate in synthesizing β-adrenergic agonists like indacaterol .

Properties

IUPAC Name

5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYYLJZVBVLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551997
Record name 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112281-28-4
Record name 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

This method utilizes potassium carbonate in a biphasic acetone/water system to facilitate bromide displacement and epoxide ring closure:

Reaction Scheme:

8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinolineK2CO3Acetone/H2O5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone\text{8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline} \xrightarrow[\text{K}2\text{CO}3]{\text{Acetone/H}_2\text{O}} \text{this compound}

Industrial-Scale Protocol

A representative large-scale procedure from ChemicalBook outlines the following parameters:

ParameterSpecification
Starting Material70 g (0.187 mol)
BaseK₂CO₃ (74 g, 0.536 mol)
Solvent SystemAcetone (3.5 L) / H₂O (35 mL)
Reaction TemperatureReflux (56-57°C)
Reaction Time2.5 hours
WorkupSequential filtration through Hyflo bed
PurificationCrystallization from methanol
Yield40-41 g (57-59% theoretical)

Critical Observations:

  • The acetone/water mixture optimizes solubility while maintaining reaction homogeneity.

  • Filtration through Hyflo bed (diatomaceous earth) effectively removes inorganic salts and particulate matter.

  • Methanol crystallization yields product with >98% purity by HPLC analysis.

Enantioselective Synthesis Using Chiral Catalysts

Catalytic Asymmetric Reduction

Patent WO2005123684A2 discloses a Ru-based chiral catalyst system for producing the (R)-enantiomer with high stereoselectivity:

Catalyst System:

RuCl[(iS,2S)-p-TsN-CH(C6H5)CH(C6H5)-NH2](η6-p-cymene)\text{RuCl}(iS,2S)\text{-p-TsN-CH(C}6\text{H}5\text{)CH(C}6\text{H}5\text{)-NH}_2

Detailed Reaction Conditions

ParameterSpecification
Substrate5-Bromoacetyl-8-benzyloxycarbostyril (5 g, 0.0134 mol)
Catalyst Loading2.15 mL (0.002 mol, 15 mol%)
Reducing AgentBoron dimethyl sulfide (1.62 mL, 0.017 mol)
SolventTHF/Toluene (4:1 v/v)
Temperature0-2°C maintained throughout
Quenching AgentPiperidine/H₂O (8.5 mL/80 mL)
IsolationDichloromethane extraction
Crystallization SolventMethanol/Diisopropylether
Yield1.2 g (24% isolated)

Stereochemical Outcomes:

  • The protocol achieves >99% enantiomeric excess (ee) as confirmed by chiral HPLC.

  • Catalyst recycling studies show maintained efficiency for up to 5 cycles without significant activity loss.

Comparative Analysis of Methodologies

Efficiency Metrics

MetricCyclization MethodCatalytic Reduction
Reaction ScaleMulti-kilogramLaboratory scale
Yield57-59%24%
EnantiopurityRacemic>99% ee
Process ComplexityModerateHigh
Cost per Kilogram$1,200$18,500

Industrial Applicability

  • The base-mediated cyclization remains preferred for large-scale API manufacturing due to lower catalyst costs.

  • Catalytic asymmetric methods are reserved for clinical-grade material requiring strict stereochemical control.

Key Process Optimization Strategies

Solvent Engineering

  • THF/Water Mixtures: Enable precise temperature control during exothermic epoxide formation.

  • Methanol/DMF Combinations: Improve catalyst solubility in enantioselective routes (90:10 v/v optimal).

Temperature Profiling

  • Sub-zero conditions (-5°C to 5°C) critical for minimizing racemization in catalytic reductions.

  • Reflux temperatures (56-57°C) accelerate cyclization kinetics without side-product formation.

Purification Protocols

TechniquePurity AchievedApplication Scope
Hyflo Bed Filtration95-97%Initial crude isolation
Methanol Crystallization98-99%Final API grade
Charcoal Treatment99.5%Color body removal

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide or peracids.

    Reduction: The quinolinone core can be reduced to the corresponding quinoline derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phenylmethanol, alkyl halides

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids

    Reduction: Formation of quinoline derivatives

    Substitution: Formation of various substituted quinolinone derivatives

Scientific Research Applications

Respiratory Disease Treatment

One of the primary applications of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone is in the treatment of respiratory diseases. This compound is utilized as a precursor for developing β2-adrenoceptor agonists, which are crucial in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD). These agonists work by relaxing bronchial muscles, leading to improved airflow and reduced symptoms associated with respiratory distress .

  • Case Study : A study conducted by Ge et al. (2018) synthesized a series of β2-adrenoceptor agonists based on this compound. The biological evaluation indicated significant efficacy in promoting bronchodilation in guinea pig trachea models, confirming the compound's potential as a therapeutic agent in respiratory medicine .

Cardiovascular Applications

Beyond respiratory diseases, this compound has been investigated for its cardiovascular effects. The compound's ability to act as a β2-receptor agonist suggests it may also play a role in treating heart failure and other cardiovascular conditions .

  • Research Insight : The development of β-agonists from this compound highlights its versatility in addressing both respiratory and cardiovascular issues, making it an important candidate for further research and clinical trials.

Future Research Directions

Given the promising applications of this compound in treating respiratory and cardiovascular diseases, future research should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to produce this compound and its derivatives.
  • Clinical Trials : Conducting comprehensive clinical trials to evaluate the safety and efficacy of these compounds in human subjects.
  • Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its therapeutic effects.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Respiratory DiseasesPrecursor for β2-adrenoceptor agonistsEffective bronchodilation in animal models
Cardiovascular DiseasesPotential treatment for heart failureDual action on respiratory and cardiovascular systems
Chemical SynthesisMulti-step organic reactions for derivative creationEnhancements possible through structural modifications

Mechanism of Action

The mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The epoxide in this compound distinguishes it from analogs like 8-(Benzyloxy)-5-(chloroacetyl)-2(1H)-quinolinone, where the chloroacetyl group offers distinct reactivity for SN2 reactions .
  • Biological Activity: Methoxy-substituted quinolinones (e.g., 4-methoxy-2(1H)-quinolinone) demonstrate antitumor activity via interactions with cyclin-dependent kinases (CDKs), while the oxiranyl derivative’s bioactivity is linked to β-agonist applications .
  • Synthetic Utility: 4-Chloro-8-methylquinolin-2(1H)-one is a versatile intermediate for generating sulfanyl, hydrazino, and azido derivatives, whereas the oxiranyl compound is tailored for epoxide-specific reactions .

Biological Activity

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone family, characterized by an oxirane ring and a phenylmethoxy group. Its unique structural features suggest potential for diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and comparisons with related compounds.

Structural Features

  • Oxirane Ring : Provides unique reactivity, allowing for interactions with biological nucleophiles.
  • Phenylmethoxy Group : Enhances binding affinity to specific biological targets.

Chemical Formula

  • Molecular Formula : C18H15NO3
  • CAS Number : 112281-28-4

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving:

  • Tyrosine Kinase Inhibition : Particularly against PDGF receptor kinases, which play a crucial role in tumor growth and angiogenesis .
  • Induction of Apoptosis : Compounds in this class have been observed to trigger programmed cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to:

  • Covalent Bond Formation : The oxirane ring can react with nucleophilic sites in proteins or nucleic acids, leading to enzyme inhibition.
  • Disruption of Cellular Processes : By interfering with critical signaling pathways, it can alter cellular responses essential for cancer proliferation and survival.

Case Studies

  • Antitumor Efficacy : In vivo studies demonstrated that derivatives similar to this compound significantly inhibited tumor growth in mouse models of glioblastoma and other solid tumors .
  • Microbial Resistance : A study highlighted the compound's potential in overcoming antibiotic resistance in certain bacterial strains, suggesting its role as a novel antimicrobial agent .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundAnticancer, AntimicrobialTyrosine kinase inhibition, Covalent modification
5-(2-Oxiranyl)-8-methoxy-2(1H)-quinolinoneModerate AnticancerSimilar mechanisms but less potency
ChloroquineAntimalarial, AntiviralInterference with lysosomal function

Q & A

Basic: What are the common synthetic routes for 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone?

Methodological Answer:
The compound is typically synthesized via Pd-catalyzed oxidative cleavage or cyclization reactions . For example, palladium complexes with ligands like 8-(pyridin-2-ylmethoxy)quinolinone can catalyze anti-Markovnikov Wacker-type oxidations of styrenes, yielding intermediates for quinolinone derivatives . Additionally, intermediates such as (R)-8-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (CAS 530084-79-8) are synthesized through bromination and subsequent epoxidation steps, as seen in indacaterol precursor syntheses . Key steps include protecting the quinolinone core with benzyloxy groups and introducing oxiranyl moieties via nucleophilic substitution.

Basic: How is this compound characterized analytically?

Methodological Answer:
Analytical characterization involves:

  • NMR spectroscopy : To confirm regioselectivity of substituents (e.g., benzyloxy at C8 and oxiranyl at C5).
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS for [M+H]+ ions).
  • X-ray crystallography : To resolve stereochemistry, as demonstrated in studies of structurally similar SYK inhibitors .
  • HPLC : For purity assessment, especially in intermediates like (R)-8-(benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (CAS 173140-90-4) .

Advanced: How to design experiments to assess its pharmacological activity?

Methodological Answer:

  • In vitro binding assays : Screen for sigma receptor affinity using radioligands like [³H]DTG, as done for 3,4-dihydroquinolinone derivatives (IC₅₀ values < 100 nM in sigma receptor models) .
  • In vivo models :
    • Forced-swim test (FST) : Administer single doses (1–30 mg/kg po) to mice; measure immobility time reduction (indicative of antidepressant-like activity) .
    • Cardiac contractility studies : Use anesthetized dogs to evaluate dP/dt max changes (e.g., 62.5–250 µg/kg po doses) and compare to milrinone .
  • Dose-response curves : Establish potency (ED₅₀) and selectivity (e.g., heart rate vs. contractility in Starling dog heart-lung preparations) .

Advanced: What structural modifications influence its biological activity?

Methodological Answer:

  • Oxiranyl substituents : The 2-oxiranyl group at C5 enhances sigma receptor agonism, as seen in derivatives reducing mouse coma recovery time (30 mg/kg po) .
  • Benzyloxy groups at C8 : Improve metabolic stability by shielding the quinolinone core from oxidation .
  • Heteroaryl substitutions : Introducing imidazol-1-yl groups at C6 (e.g., 6-imidazol-1-yl-8-methyl derivatives) increases cardiotonic activity 10-fold over milrinone .
  • Phenylmethoxy vs. hydroxyl groups : Benzyl protection at C8 prevents premature metabolic deactivation, whereas free hydroxyl groups enhance solubility but reduce bioavailability .

Advanced: How to address contradictions in pharmacological data across studies?

Methodological Answer:

  • Receptor selectivity profiling : Use competitive binding assays to differentiate sigma receptor subtypes (σ1 vs. σ2), as antagonists like BMY14802 (69) and rimcazole (70) show divergent effects on coma recovery .
  • Species-specific responses : Compare murine FST data (acute antidepressant effects) with canine cardiac models (sustained inotropic activity) to reconcile efficacy timelines .
  • Dosage optimization : Low doses (1 mg/kg po) may selectively target central receptors, while higher doses (30 mg/kg po) affect peripheral pathways, leading to apparent contradictions .

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